molecular formula C14H23N B12653196 Benzenemethanamine, N-heptyl- CAS No. 5730-02-9

Benzenemethanamine, N-heptyl-

Cat. No.: B12653196
CAS No.: 5730-02-9
M. Wt: 205.34 g/mol
InChI Key: ONCCNQMCFOIMAZ-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-heptyl- is an organic compound with the molecular formula C14H23N. It is a derivative of benzenemethanamine, where the amine group is substituted with a heptyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-heptyl- typically involves the reaction of benzenemethanamine with heptyl halides under basic conditions. A common method includes the use of sodium or potassium hydroxide as a base to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of Benzenemethanamine, N-heptyl- can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The process involves the continuous addition of reactants and removal of products, which helps in maintaining optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-heptyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or nitriles.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the heptyl group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydroxide.

Major Products Formed

    Oxidation: Amides, nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted benzenemethanamines.

Scientific Research Applications

Benzenemethanamine, N-heptyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-heptyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, N-methyl-: A derivative with a methyl group instead of a heptyl group.

    Benzenemethanamine, N-isopropyl-: A derivative with an isopropyl group.

    Benzenemethanamine, N-ethyl-: A derivative with an ethyl group.

Uniqueness

Benzenemethanamine, N-heptyl- is unique due to its longer alkyl chain, which can influence its physical and chemical properties. This longer chain can affect the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its shorter-chain analogs.

Properties

CAS No.

5730-02-9

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-benzylheptan-1-amine

InChI

InChI=1S/C14H23N/c1-2-3-4-5-9-12-15-13-14-10-7-6-8-11-14/h6-8,10-11,15H,2-5,9,12-13H2,1H3

InChI Key

ONCCNQMCFOIMAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC1=CC=CC=C1

Origin of Product

United States

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